molecular formula C15H15NO B13068115 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine

8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B13068115
M. Wt: 225.28 g/mol
InChI Key: KNPSHYNBAJHJKO-UHFFFAOYSA-N
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Description

8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound with the molecular formula C15H15NO. It is a derivative of benzopyran, characterized by the presence of a phenyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the reaction of benzopyran derivatives with amine groups. One common method includes the reaction of benzopyranone with an amine under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with unique characteristics.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to the presence of both the phenyl and amine groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form derivatives with unique properties makes it a valuable compound in research and industry .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

8-phenyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C15H15NO/c16-14-9-10-17-15-12(7-4-8-13(14)15)11-5-2-1-3-6-11/h1-8,14H,9-10,16H2

InChI Key

KNPSHYNBAJHJKO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2C1N)C3=CC=CC=C3

Origin of Product

United States

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